2-(Chloromethyl)-5-methoxybenzoic acid chemical structure and properties
2-(Chloromethyl)-5-methoxybenzoic acid chemical structure and properties
2-(Chloromethyl)-5-methoxybenzoic acid is a highly reactive, transient chemical intermediate primarily utilized in the synthesis of 6-methoxyphthalide (CAS 4741-63-3). In the pharmaceutical industry, this scaffold serves as a critical building block for phthalideisoquinoline alkaloids (e.g., Noscapine ) and various bioactive benzofuran derivatives.
Due to the rapid intramolecular cyclization of the chloromethyl and carboxylic acid groups, the compound exists in equilibrium with, or spontaneously converts to, its lactone form, 6-methoxyphthalide. This guide addresses the properties, synthesis, and applications of both the open-chain acid and its stable phthalide equivalent.
Chemical Identity & Structural Analysis
The compound is characterized by a 1,2,5-trisubstituted benzene ring. The ortho positioning of the chloromethyl (-CH₂Cl) and carboxylic acid (-COOH) groups creates a high propensity for lactonization.
| Feature | Open-Chain Form | Stable Lactone Form |
| Systematic Name | 2-(Chloromethyl)-5-methoxybenzoic acid | 6-Methoxyisobenzofuran-1(3H)-one |
| Common Name | 2-Chloromethyl-m-anisic acid | 6-Methoxyphthalide |
| CAS Number | Not typically isolated | 4741-63-3 |
| Molecular Formula | C₉H₉ClO₃ | C₉H₈O₃ |
| Molecular Weight | 200.62 g/mol | 164.16 g/mol |
| SMILES | COc1cc(C(O)=O)c(CCl)cc1 | COc1ccc2C(OC2=O)c1 |
Structural Insight:
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Electronic Effects: The methoxy group (-OCH₃) at position 5 (relative to the acid) acts as a strong electron-donating group (EDG). This activates the aromatic ring, specifically directing electrophilic substitution to the para position relative to itself (which corresponds to position 2, the site of chloromethylation).
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Cyclization Potential: The proximity of the nucleophilic carboxylate oxygen to the electrophilic methylene carbon facilitates rapid Sɴ2 displacement of the chloride, releasing HCl and forming the thermodynamically stable γ-lactone ring (phthalide).
Physicochemical Properties
Data below refers to the stable 6-methoxyphthalide form, as the free acid is rarely isolated in pure form.
| Property | Value | Context |
| Appearance | White to pale yellow crystalline solid | Standard state |
| Melting Point | 115–120 °C | Recrystallized from ethanol/water |
| Solubility | Soluble in DCM, EtOAc, DMSO, Ethanol | Poorly soluble in water |
| Reactivity | Electrophilic at C-3 (benzylic); Nucleophilic at C-6 | Susceptible to base hydrolysis |
| Stability | Stable under ambient conditions | Hydrolyzes to acid in strong base |
Synthetic Routes & Process Chemistry
The primary industrial route involves the Blanc Chloromethylation of 3-methoxybenzoic acid (m-anisic acid). This method leverages the directing effects of the methoxy group to achieve high regioselectivity.
Route A: Chloromethylation of m-Anisic Acid (Primary)
This "one-pot" synthesis generates the chloromethyl intermediate, which spontaneously cyclizes.
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Starting Material: 3-Methoxybenzoic acid (m-Anisic acid).
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Reagents: Paraformaldehyde (source of CH₂O), Concentrated HCl, Zinc Chloride (ZnCl₂, Lewis acid catalyst).
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Solvent: Glacial Acetic Acid or concentrated HCl.
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Conditions: 60–80°C for 4–6 hours.
Step-by-Step Protocol:
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Charge: Dissolve 1.0 eq of 3-methoxybenzoic acid in glacial acetic acid.
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Activation: Add 1.5 eq of anhydrous ZnCl₂ and 2.0 eq of paraformaldehyde.
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Reaction: Bubble dry HCl gas through the mixture or add concentrated HCl dropwise while heating to 70°C.
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Cyclization: The initial product, 2-(chloromethyl)-5-methoxybenzoic acid, loses HCl in situ to form 6-methoxyphthalide.
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Workup: Pour the reaction mixture into ice water. The phthalide precipitates as a solid.
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Purification: Filter and recrystallize from ethanol or methanol.
Route B: Reduction of Phthalic Anhydrides (Alternative)
Reduction of 4-methoxyphthalic anhydride with sodium borohydride (NaBH₄) or catalytic hydrogenation can yield the phthalide, though regioselectivity (6-methoxy vs. 5-methoxy) can be challenging.
Mechanistic Pathway & Visualization
The following diagram illustrates the electrophilic aromatic substitution (Blanc reaction) followed by the intramolecular cyclization.
Caption: Synthesis of 6-Methoxyphthalide via Blanc Chloromethylation. The methoxy group directs the electrophile to the para-position (C6 of the ring), which is ortho to the carboxyl group.
Applications in Drug Development
The 2-(chloromethyl)-5-methoxybenzoic acid scaffold is a "privileged structure" in medicinal chemistry, particularly for synthesizing phthalideisoquinoline alkaloids .
Synthesis of Noscapine (Antitussive/Antitumor)
Noscapine is a non-narcotic alkaloid used as a cough suppressant and currently investigated for anticancer properties (tubulin binding).
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Role: 6-Methoxyphthalide is lithiated or brominated at the C-3 position and coupled with Cotarnine (an isoquinoline derivative) to form the Noscapine skeleton.
Bioactive Natural Products
Derivatives of 6-methoxyphthalide have been isolated from endophytic fungi (e.g., Pestalotiopsis photiniae) and exhibit:
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Antifungal Activity: Disruption of cell walls in plant pathogens.
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Cytotoxicity: Induction of apoptosis in HeLa cells via the mitochondrial pathway.
Pathway Diagram: Noscapine Synthesis
Caption: Convergent synthesis of Noscapine utilizing the 6-methoxyphthalide scaffold.
Safety & Handling
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Hazards: The chloromethyl intermediate is a potent alkylating agent . Like other benzyl chlorides (e.g., benzyl chloride), it is a potential lachrymator and suspected carcinogen.
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Stability: The acid form is hygroscopic and corrosive. The phthalide form is relatively stable but should be stored in a cool, dry place away from strong oxidizers.
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PPE: Use full chemical resistant gloves (Nitrile), safety goggles, and work strictly within a fume hood to avoid inhalation of HCl vapors or dust.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 282660, 5-(Chloromethyl)-2-methoxybenzoic acid (Isomer Reference). Available at: [Link]
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Organic Chemistry Portal. Synthesis of Phthalides. Available at: [Link]
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SciELO. A phthalide derivative isolated from endophytic fungi Pestalotiopsis photiniae. Available at: [Link]
